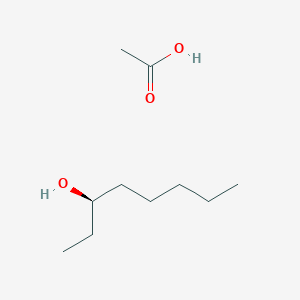

acetic acid;(3R)-octan-3-ol

Description

Properties

CAS No. |

50498-93-6 |

|---|---|

Molecular Formula |

C10H22O3 |

Molecular Weight |

190.28 g/mol |

IUPAC Name |

acetic acid;(3R)-octan-3-ol |

InChI |

InChI=1S/C8H18O.C2H4O2/c1-3-5-6-7-8(9)4-2;1-2(3)4/h8-9H,3-7H2,1-2H3;1H3,(H,3,4)/t8-;/m1./s1 |

InChI Key |

VAQPJZHYHSAMGZ-DDWIOCJRSA-N |

Isomeric SMILES |

CCCCC[C@@H](CC)O.CC(=O)O |

Canonical SMILES |

CCCCCC(CC)O.CC(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3r Octan 3 Yl Acetate

Asymmetric Chemical Synthesis Strategies

Asymmetric chemical synthesis provides powerful tools for the construction of chiral molecules with a high degree of stereochemical control. These methods often rely on the use of chiral catalysts, auxiliaries, or reagents to influence the formation of the desired stereoisomer.

Enantioselective Reduction of Prochiral Ketone Precursors (e.g., 1-octyn-3-one asymmetric reduction)

A primary route to (3R)-octan-3-yl acetate (B1210297) involves the preparation of its precursor, (3R)-octan-3-ol. This chiral alcohol can be synthesized through the asymmetric reduction of a prochiral ketone. A well-documented example is the reduction of 1-octyn-3-one to yield the corresponding chiral propargyl alcohol, (R)-(+)-1-octyn-3-ol, which can then be hydrogenated to (3R)-octan-3-ol and subsequently esterified.

One effective method for this transformation is the one-pot asymmetric reduction of 1-octyn-3-one using B-3-pinanyl-9-borabicyclo[3.3.1]nonane (Alpine-Borane®). This organoborane reagent, derived from optically active α-pinene, facilitates a mild and efficient preparation of optically active 1-octyn-3-ol. The reduction occurs with high stereospecificity (>95%) and in good chemical yield. The choice of α-pinene enantiomer dictates the stereochemistry of the resulting alcohol; the (+)-α-pinene-derived reagent yields the (R)-alcohol. The reaction is typically allowed to proceed at room temperature for several hours for completion. This method's utility extends to other propargyl ketones, as illustrated in the following table.

Chiral Auxiliary and Ligand-Mediated Approaches for Stereocontrol

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. ethz.ch After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. ethz.ch For the synthesis of (3R)-octan-3-ol, a chiral auxiliary could be attached to a precursor molecule to control a key bond-forming step, such as an alkylation or an aldol reaction, thereby setting the (R) configuration at the C3 position. ethz.ch Examples of widely used auxiliaries include Evans oxazolidinones and Oppolzer's camphorsultam, which provide a defined chiral environment that biases the approach of reagents to one face of the molecule. ethz.ch

Similarly, chiral ligands can be used in combination with metal catalysts to create an asymmetric environment for a reaction. These ligands coordinate to the metal center, and the resulting chiral complex catalyzes the transformation with high enantioselectivity. researchgate.net For instance, in the reduction of a ketone, a chiral ligand on a ruthenium or rhodium catalyst can ensure that hydrogen is delivered preferentially to one prochiral face of the carbonyl group, leading to the formation of one alcohol enantiomer over the other. mdpi.com The development of novel chiral ligands, such as bidentate amino alcohols or tridentate Schiff bases, continues to expand the scope and efficiency of metal-catalyzed asymmetric reactions. researchgate.net

Stereoselective Esterification of (3R)-Octan-3-ol

Once the chiral alcohol, (3R)-octan-3-ol, is obtained, it must be converted to its corresponding acetate. While direct esterification is possible, other methods offer greater stereochemical control, particularly if one were starting with the opposite enantiomer of the alcohol. The Mitsunobu reaction is a powerful and widely used method for the stereochemical inversion of secondary alcohols during esterification. atlanchimpharma.comorganic-chemistry.orgnih.gov

The reaction involves activating the alcohol with a combination of a phosphine, typically triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov This in-situ activation forms an alkoxyphosphonium salt. A suitable pronucleophile, in this case, acetic acid, can then displace the activated hydroxyl group via an SN2 mechanism. organic-chemistry.org This mechanism results in a clean inversion of the stereocenter. atlanchimpharma.comorganic-chemistry.org Therefore, if one were to start with (3S)-octan-3-ol, treatment with acetic acid under Mitsunobu conditions would yield the desired (3R)-octan-3-yl acetate. This reaction is highly stereoselective and proceeds under mild, neutral conditions, making it compatible with a wide range of functional groups. atlanchimpharma.com

Multi-step Asymmetric Pathways and Tandem Reactions

The synthesis of complex chiral molecules like (3R)-octan-3-yl acetate can be achieved through multi-step reaction sequences where stereochemistry is carefully installed and relayed through subsequent steps. bohrium.com Such pathways often begin with materials from the "chiral pool" or involve a key asymmetric transformation early in the sequence. nih.gov For example, a synthetic route might involve an asymmetric 1,4-addition of an organometallic reagent to a chiral α,β-unsaturated precursor, which establishes the key stereocenter that is carried through to the final product. researchgate.net

Tandem reactions, also known as cascade or domino reactions, involve the formation of multiple chemical bonds in a single synthetic operation without isolating intermediates. This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste generation. A hypothetical tandem reaction for a related structure could involve a lipase-catalyzed dynamic kinetic resolution to form a chiral ester, which then undergoes an in-situ intramolecular cycloaddition, creating multiple stereocenters in one pot. mdpi.com While a specific tandem reaction for (3R)-octan-3-yl acetate is not detailed, the principles of combining multiple transformations into a single, efficient process represent a frontier in modern organic synthesis.

Biocatalytic Synthesis and Enantioselective Transformations

Biocatalysis utilizes enzymes as catalysts for chemical transformations. Enzymes often exhibit exceptional levels of chemo-, regio-, and enantioselectivity under mild reaction conditions, making them ideal tools for asymmetric synthesis. nih.gov

Lipase-Mediated Kinetic Resolution and Asymmetric Acylation of Racemic Octan-3-ols

One of the most powerful biocatalytic methods for obtaining enantiopure alcohols and esters is the kinetic resolution of a racemic mixture. mdpi.com This process relies on an enzyme that preferentially catalyzes the reaction of one enantiomer over the other. mdpi.com Lipases are a class of enzymes widely used for the kinetic resolution of racemic alcohols via enantioselective acylation (or the reverse hydrolysis of esters). mdpi.comnih.gov

In this process, racemic octan-3-ol is treated with an acyl donor, such as vinyl acetate, in the presence of a lipase (B570770). The enzyme selectively acylates one enantiomer (e.g., the R-enantiomer) at a much faster rate than the other, leading to a mixture of the enantioenriched (R)-acetate and the unreacted (S)-alcohol. mdpi.com The reaction can be stopped at approximately 50% conversion to obtain both the product ester and the remaining starting alcohol with high enantiomeric excess (ee). The efficiency of this separation is quantified by the enantiomeric ratio (E). tcichemicals.com

A variety of commercially available lipases have been shown to be effective for this type of resolution. The choice of enzyme, acyl donor, and solvent can significantly impact the reaction's efficiency and selectivity.

A more advanced strategy is Dynamic Kinetic Resolution (DKR), which combines the enzymatic kinetic resolution with an in-situ racemization of the less reactive enantiomer. mdpi.com This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product, overcoming the 50% yield limitation of standard kinetic resolution. mdpi.comtcichemicals.com This is often achieved by using a metal catalyst (e.g., based on Ruthenium) to racemize the alcohol, while the lipase concurrently and selectively acylates the desired enantiomer. mdpi.com

Engineered Enzyme Systems for (3R)-Stereospecificity

The kinetic resolution of racemic secondary alcohols using lipases is a well-established method for producing enantiomerically pure alcohols and esters. Lipases, particularly Lipase B from Candida antarctica (CALB), have demonstrated high enantioselectivity towards a variety of secondary alcohols. The stereopreference of these enzymes can be rationalized by the "Kazlauskas rule," which predicts that for secondary alcohols, the enantiomer with the larger substituent at the stereocenter is acylated faster, typically leading to the (R)-ester.

While wild-type enzymes offer excellent selectivity, protein engineering techniques, such as directed evolution, can further enhance their stereospecificity or even invert it to favor the desired enantiomer. Through successive rounds of random mutagenesis and saturation mutagenesis, the enantioselectivity of a lipase can be significantly increased. For instance, the enantioselectivity of a bacterial lipase from Pseudomonas aeruginosa was improved from an E-value of 1.1 to 25.8 for the hydrolysis of a chiral ester after five rounds of evolution researchgate.net. This approach of tailoring enzyme active sites allows for the development of biocatalysts with high specificity for substrates like octan-3-ol, enabling the efficient production of (3R)-octan-3-yl acetate.

Molecular dynamics studies have provided insights into the structural basis of CALB's enantioselectivity towards secondary alcohols, which can guide rational enzyme design. These studies help in identifying key amino acid residues in the active site that influence substrate binding and orientation, thereby controlling the stereochemical outcome of the acylation reaction.

Table 1: Lipase-Catalyzed Kinetic Resolution of Various Secondary Alcohols This table presents data on the kinetic resolution of different secondary alcohols using Candida antarctica Lipase B (CALB), demonstrating the enzyme's effectiveness in producing enantiopure alcohols and acetates. The data is adapted from a study by Rocha et al., which highlights the potential of CALB for the synthesis of chiral compounds like (3R)-octan-3-yl acetate. nih.gov

| Substrate (Racemic Alcohol) | Time (h) | Conversion (%) | Enantiomeric Excess of (S)-Alcohol (ee_S, %) | Enantiomeric Excess of (R)-Acetate (ee_P, %) | Enantioselectivity (E) |

| (±)-4-methylpentan-2-ol | 3 | 50 | >99 | 98 | >200 |

| (±)-5-methylhexan-2-ol | 2 | 50 | >99 | 98 | >200 |

| (±)-octan-2-ol | 2 | 50 | >99 | >99 | >200 |

| (±)-heptan-3-ol | 7 | 50 | >99 | >99 | >200 |

| (±)-oct-1-en-3-ol | 4 | 50 | >99 | >99 | >200 |

Whole-Cell Biotransformations for Chiral Ester Production

Whole-cell biotransformations offer several advantages over the use of isolated enzymes, including the in-situ regeneration of cofactors, enhanced enzyme stability within the cellular environment, and the potential for multi-step synthesis in a single organism. The modification of physicochemical parameters of the biotransformation can significantly impact the stereoselectivity of the reaction without genetic modifications frontiersin.org.

For the production of chiral alcohols, which are precursors to chiral esters, metabolically engineered microorganisms can be employed. For instance, Pseudomonas putida has been engineered to produce (S)-2-octanol from octane with high enantiomeric excess nih.gov. This demonstrates the potential for developing whole-cell systems for the synthesis of other chiral octanols, including (3R)-octan-3-ol. Furthermore, enzyme fusion strategies within a whole-cell catalyst can improve the productivity of two-step biocatalysis, such as the conversion of secondary alcohols to esters rsc.org.

Metabolic engineering of yeasts like Pichia pastoris and Saccharomyces cerevisiae is another promising avenue. These yeasts can be engineered to express desired enzymes, such as lipases or alcohol dehydrogenases, and to optimize metabolic pathways for the production of specific chiral compounds rsc.orgnih.govresearchgate.netresearchgate.netmdpi.com. While specific examples for the direct whole-cell production of (3R)-octan-3-yl acetate are not yet abundant in literature, the existing research on similar molecules lays a strong foundation for future development in this area.

Table 2: Whole-Cell Biotransformation for the Production of Chiral Alcohols This table illustrates the potential of whole-cell biocatalysis for producing chiral alcohols, the direct precursors to chiral esters like (3R)-octan-3-yl acetate. The data is based on the production of chiral aromatic alcohols using a dual-enzyme system in a biphasic catalytic conversion system, highlighting the high substrate concentration, excellent enantioselectivity, and conversion rates achievable. nih.gov

| Substrate | Product | Substrate Concentration (g/L) | Conversion (%) | Enantiomeric Excess (ee, %) |

| 2'-Hydroxyacetophenone | (R)-1-(2-hydroxyphenyl)ethanol | 60 | 98.2 | >99 |

| 3'-Hydroxyacetophenone | (R)-1-(3-hydroxyphenyl)ethanol | 50 | 97.5 | >99 |

| 4'-Hydroxyacetophenone | (R)-1-(4-hydroxyphenyl)ethanol | 50 | 98.5 | >99 |

Artificial Biocatalytic Cascades for Enhanced Efficiency

Artificial biocatalytic cascades, where multiple enzymatic reactions are performed in a single pot, offer significant advantages in terms of process efficiency, reduced waste, and the ability to drive thermodynamically unfavorable reactions forward. These one-pot reactions can be designed to synthesize complex molecules from simple precursors without the need for isolating intermediates sciepublish.comfz-juelich.de.

A successful example of a chemoenzymatic cascade for the synthesis of chiral esters involves the use of an acid catalyst and a lipase in a flow system, achieving high conversion and enantiomeric excess researchgate.net. While a specific cascade for (3R)-octan-3-yl acetate has not been detailed, the principles of cascade reactions are highly applicable. For example, a one-pot, two-enzyme cascade for the efficient biosynthesis of (3R)-acetoin from pyruvate has been demonstrated, achieving a high titer and yield rsc.org. This highlights the potential of designing a similar cascade for the target chiral ester.

Table 3: One-Pot Chemoenzymatic Cascade for Chiral Ester Synthesis This table showcases the efficiency of a one-pot chemoenzymatic cascade reaction for producing a chiral ester in both batch and continuous flow systems. The data is derived from a study on the synthesis of (R)-1-phenylethyl acetate, demonstrating the high conversion and enantiomeric excess achievable with this methodology, which could be adapted for (3R)-octan-3-yl acetate. researchgate.net

| System | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) | Specific Activity of CALB (U/g) |

| Batch | 2 | 25.1 ± 1.2 | 98.2 ± 0.5 | 15.7 ± 0.8 |

| Batch | 4 | 38.6 ± 1.5 | 98.5 ± 0.4 | - |

| Batch | 6 | 45.2 ± 1.8 | 98.8 ± 0.3 | - |

| Batch | 8 | 48.1 ± 2.0 | 99.1 ± 0.2 | - |

| Flow | 2 | 49.5 ± 1.6 | 99.2 ± 0.3 | 30.9 ± 1.0 |

| Flow | 4 | 49.8 ± 1.5 | 99.3 ± 0.2 | - |

| Flow | 6 | 49.9 ± 1.7 | 99.3 ± 0.3 | - |

| Flow | 8 | 50.1 ± 1.8 | 99.4 ± 0.2 | - |

Novel Synthetic Routes and Process Intensification

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. In the context of (3R)-octan-3-yl acetate synthesis, this can be achieved through various strategies, including the use of continuous flow reactors and alternative energy sources.

Continuous flow synthesis offers several advantages over traditional batch processes, such as improved heat and mass transfer, better process control, and the potential for straightforward scaling up rsc.orgrsc.org. The immobilization of enzymes in packed-bed reactors allows for their reuse and the continuous production of the desired product. The synthesis of chiral esters has been successfully demonstrated in continuous flow systems, achieving high yields and enantioselectivities.

Mechanochemical methods, such as ball-milling, represent another avenue for process intensification. These solvent-free or low-solvent techniques can enhance reaction rates and, in some cases, improve the stability and reusability of biocatalysts. The kinetic resolution of secondary alcohols has been successfully performed under ball-milling conditions using immobilized CALB.

Table 4: Continuous Flow Enzymatic Kinetic Resolution of (R,S)-Flurbiprofen This table illustrates the application of process intensification through continuous flow biocatalysis for the synthesis of a chiral active pharmaceutical ingredient. The data is from a study on the lipase-catalyzed kinetic resolution of (R,S)-flurbiprofen, demonstrating the high productivity and enantioselectivity that can be achieved in a continuous process, a strategy applicable to the production of (3R)-octan-3-yl acetate.

| Flow Rate (mL/min) | Residence Time (min) | Productivity (mg/h) | Conversion (%) | Enantiomeric Excess of (S)-acid (ee_S, %) | Enantiomeric Excess of (R)-ester (ee_P, %) |

| 0.1 | 60 | 12 | 48 | 92 | 96 |

| 0.2 | 30 | 23 | 45 | 82 | 98 |

| 0.5 | 12 | 50 | 33 | 49 | >99 |

| 1.0 | 6 | 80 | 20 | 25 | >99 |

Reaction Mechanisms and Stereochemical Control

Mechanistic Pathways of Stereoselective Esterification and Transesterification

The formation of (3R)-octan-3-yl acetate (B1210297) from (3R)-octan-3-ol and acetic acid typically proceeds via the Fischer esterification mechanism. This acid-catalyzed reaction is a reversible process that involves the nucleophilic attack of the alcohol on the protonated carboxylic acid.

Fischer Esterification Mechanism:

Protonation of the Carbonyl: The carboxylic acid (acetic acid) is first protonated by a strong acid catalyst (e.g., H₂SO₄). This protonation activates the carbonyl carbon, making it a much better electrophile. masterorganicchemistry.comyoutube.comyoutube.com

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of (3R)-octan-3-ol attacks the activated carbonyl carbon. This step forms a tetrahedral intermediate. masterorganicchemistry.comyoutube.com

Proton Transfer: A proton is transferred from the oxonium ion (the part that was the alcohol) to one of the hydroxyl groups. This converts a hydroxyl group into a good leaving group (water). masterorganicchemistry.com

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. masterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product, (3R)-octan-3-yl acetate. masterorganicchemistry.comyoutube.com

Crucially, in this mechanism, the carbon-oxygen bond of the chiral alcohol, (3R)-octan-3-ol, is not broken. The nucleophilic attack occurs via the alcohol's oxygen atom, and the stereocenter at the C3 position of the octanol remains untouched throughout the reaction. Consequently, the reaction proceeds with retention of configuration , meaning (3R)-octan-3-ol will produce (3R)-octan-3-yl acetate. quora.com

Transesterification: Transesterification is the process of converting one ester to another by reacting it with an alcohol. masterorganicchemistry.com For example, if methyl acetate were reacted with (3R)-octan-3-ol in the presence of an acid or base catalyst, (3R)-octan-3-yl acetate would be formed along with methanol.

Acid-Catalyzed Mechanism: The mechanism is very similar to Fischer esterification, involving protonation of the carbonyl, nucleophilic attack by the alcohol, formation of a tetrahedral intermediate, and elimination of the original alcohol (methanol). masterorganicchemistry.com

Base-Catalyzed Mechanism: This pathway involves the nucleophilic attack of an alkoxide (formed by deprotonating the alcohol) on the ester's carbonyl carbon, leading to a tetrahedral intermediate which then collapses to release the leaving alkoxide. masterorganicchemistry.com

Like Fischer esterification, transesterification typically occurs with retention of configuration at the chiral center of the alcohol.

Stereochemical Influence on Reaction Kinetics and Thermodynamics

The stereochemistry of the reactants, particularly the chiral nature of (3R)-octan-3-ol, can influence both the rate (kinetics) and the equilibrium position (thermodynamics) of the esterification reaction.

Kinetics: The rate of a chemical reaction is determined by the activation energy (Ea)—the energy barrier that must be overcome for reactants to transform into products. The presence of a chiral center and the associated steric bulk around the hydroxyl group of (3R)-octan-3-ol can affect the activation energy.

Steric Hindrance: The alkyl groups surrounding the chiral center in (3R)-octan-3-ol create steric hindrance. This hindrance can make it more difficult for the alcohol's oxygen to approach and attack the electrophilic carbonyl carbon of acetic acid. Compared to a less hindered primary alcohol like methanol, the esterification of a secondary alcohol like octan-3-ol is generally slower. ucr.ac.cr This steric effect raises the energy of the transition state, leading to a higher activation energy and a slower reaction rate. ucr.ac.cr

Equilibrium Position: The stereochemistry of the alcohol does not significantly alter the relative stability of the final ester compared to the reactants. Therefore, the equilibrium constant for the esterification of (3R)-octan-3-ol is not expected to be dramatically different from that of its enantiomer, (3S)-octan-3-ol, or a similar achiral secondary alcohol.

Temperature Effects: Increasing the reaction temperature generally increases the reaction rate for both the forward and reverse reactions. researchgate.netnih.gov However, since esterification is often slightly exothermic, increasing the temperature can unfavorably shift the equilibrium slightly towards the reactants, according to Le Chatelier's principle. ucr.ac.crresearchgate.net

| Factor | Influence on Kinetics (Rate) | Influence on Thermodynamics (Equilibrium) |

|---|---|---|

| Stereocenter in (3R)-octan-3-ol | Decreases rate due to steric hindrance around the hydroxyl group, increasing activation energy. ucr.ac.cr | Minimal effect on the equilibrium position (Keq). |

| Temperature | Increases rate by providing more energy to overcome the activation barrier. researchgate.netnih.gov | Slightly shifts equilibrium toward reactants (for exothermic reactions). ucr.ac.cr |

| Catalyst | Increases rate by providing an alternative reaction pathway with lower activation energy. | Does not affect the final equilibrium position; only speeds up reaching equilibrium. |

| Reactant Concentration | Increases rate according to the rate law. Using the alcohol in excess shifts the equilibrium toward the products. masterorganicchemistry.com | Shifts equilibrium toward products (Le Chatelier's principle). ucr.ac.cr |

Nucleophilic Substitution Mechanisms in Chiral Systems

Nucleophilic substitution reactions are fundamental in organic chemistry and are broadly classified as Sₙ1 and Sₙ2 mechanisms. ucsb.edu The stereochemical outcome of these reactions is highly dependent on the pathway taken.

Sₙ2 Mechanism: This is a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. solubilityofthings.comorganic-chemistry.org A key feature of the Sₙ2 reaction is that the nucleophile attacks from the side opposite to the leaving group, resulting in a predictable inversion of configuration at the chiral center. solubilityofthings.comorganic-chemistry.orglibretexts.org This is often referred to as a Walden inversion. Sₙ2 reactions are sensitive to steric hindrance and are favored at primary and some secondary carbon centers. solubilityofthings.com

Sₙ1 Mechanism: This is a two-step process that proceeds through a planar carbocation intermediate. ucsb.edu The leaving group departs first, forming the carbocation. The nucleophile can then attack this planar intermediate from either face. solubilityofthings.com If the substrate is chiral, this leads to the formation of both enantiomers, often resulting in racemization . solubilityofthings.comorganic-chemistry.org Sₙ1 reactions are favored for tertiary substrates because they can form stable carbocations. solubilityofthings.com

In the context of forming (3R)-octan-3-yl acetate via Fischer esterification, the reaction is a nucleophilic acyl substitution, not a nucleophilic alkyl substitution on the chiral carbon. The alcohol acts as the nucleophile, and the C-O bond of the chiral alcohol is not broken. Therefore, the stereochemical integrity of the (3R)-octan-3-ol is preserved. quora.com If, however, the hydroxyl group of (3R)-octan-3-ol were converted into a good leaving group (like a tosylate), and then reacted with acetate as a nucleophile, the mechanism would be a direct nucleophilic substitution at the chiral center, and an Sₙ2 reaction would lead to the formation of (3S)-octan-3-yl acetate (inversion).

Catalyst Design Principles for High Enantioselectivity in Ester Synthesis

While the standard esterification of an already pure enantiomer like (3R)-octan-3-ol proceeds with retention, catalysts are crucial for reactions that create a chiral center or differentiate between enantiomers in a racemic mixture (a process called kinetic resolution). Enantioselective catalysis works by using a chiral catalyst to create a chiral environment that favors the formation of one enantiomer over another. wikipedia.org This is achieved by lowering the activation energy for the pathway leading to one enantiomer more than for the pathway leading to the other. wikipedia.org

Key design principles for enantioselective catalysts in ester synthesis include:

Chiral Ligands: Most enantioselective metal catalysts are complexes where a metal center is bound to chiral ligands. wikipedia.org These ligands create a well-defined, three-dimensional chiral pocket around the metal's active site. "Privileged ligands" such as BINOL, Salen, and BOX have proven effective in a wide range of reactions. wikipedia.org

Chiral Metal Complexes: It is possible to have catalysts that are chiral at the metal center itself. nih.gov These complexes, bearing only monodentate ligands, can provide high levels of activity and selectivity. nih.gov

Organocatalysis: This approach uses small, chiral organic molecules as catalysts, avoiding the use of metals. wikipedia.org Chiral amines, such as proline and its derivatives, and chiral isothioureas are effective organocatalysts that can activate substrates in an enantioselective manner. wikipedia.orgacs.org

Chemoenzymatic Systems: This strategy combines the high selectivity of enzymes (biocatalysis) with metal-catalyzed reactions. For instance, an enzyme can selectively esterify one enantiomer from a racemic mixture of an alcohol, while a metal catalyst simultaneously racemizes the remaining, unreacted enantiomer. This process, known as dynamic kinetic resolution, can theoretically convert 100% of a racemic starting material into a single enantiomer of the product. acs.org

| Catalyst Type | Design Principle | Example |

|---|---|---|

| Chiral Metal-Ligand Complexes | A metal center coordinated with enantiomerically pure ligands creates a chiral environment for the reaction. | Ru-BINAP for asymmetric hydrogenation, Cu-BOX for conjugate additions. wikipedia.org |

| Organocatalysts | A chiral organic molecule activates the substrate, often through the formation of transient intermediates like enamines or iminium ions. wikipedia.orgacs.org | Proline for aldol reactions, quinine-derived ureas for epoxidation. acs.org |

| Stereogenic-at-Metal Catalysts | The metal atom itself is the stereocenter, with chirality defined by the arrangement of ligands around it. nih.gov | Chiral Molybdenum-based olefin metathesis catalysts. nih.gov |

| Biocatalysts (Enzymes) | The complex, folded structure of an enzyme's active site provides exquisite stereochemical control. | Lipases for the kinetic resolution of alcohols via esterification. |

Stereoselective Alkylation and Carbocupration Reactions

Once a chiral ester like (3R)-octan-3-yl acetate is formed, its own stereocenter can be used to direct the stereochemistry of subsequent reactions on other parts of the molecule. While direct alkylation or carbocupration of (3R)-octan-3-yl acetate itself is not typical, the principles are highly relevant for the synthesis of complex chiral molecules starting from chiral esters.

Stereoselective Alkylation: The α-alkylation of carbonyl compounds is a powerful method for forming C-C bonds. nih.gov To achieve stereoselectivity, one can start with a chiral ester or use a chiral auxiliary. For example, titanium(IV) enolates derived from chiral N-acyl oxazolidinones undergo highly stereoselective alkylation. nih.govacs.org The existing chirality directs the approach of the incoming electrophile (the alkyl group) to one face of the enolate, resulting in a product with high diastereoselectivity. nih.govacs.org This strategy allows for the controlled introduction of new stereocenters.

Carbocupration Reactions: Organocopper reagents (cuprates) are soft nucleophiles that are widely used for conjugate addition (1,4-addition) to α,β-unsaturated carbonyl compounds. wikipedia.org

Mechanism: The reaction typically involves the addition of the organocuprate to the β-carbon of the unsaturated system. When chiral substrates are used, the existing stereocenter can direct the cuprate to add to one face of the double bond, leading to a diastereoselective reaction. wikipedia.org

Applications: The high stereoselectivity of carbocupration is valuable in synthesis, for example, in the preparation of pheromones where the geometry of double bonds is critical. wikipedia.org The reaction of a chiral lithium diorganocopper reagent with an α,β-unsaturated ester of a chiral alcohol can achieve high levels of diastereoselectivity. amanote.com

Advanced Analytical Techniques for Enantiomeric Purity and Structural Elucidation

Chiral Gas Chromatography (GC) for Enantiomeric Excess Determination

Chiral Gas Chromatography (GC) is a powerful technique for separating and quantifying the enantiomers of volatile compounds like (3R)-octan-3-yl acetate (B1210297). The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. gcms.cz Cyclodextrin (B1172386) derivatives are commonly employed as CSPs for this purpose, as their chiral cavities can include one enantiomer more favorably than the other, resulting in effective separation. nih.gov

The determination of enantiomeric excess (e.e.) is calculated from the relative peak areas of the two enantiomers in the chromatogram. For instance, in the analysis of a sample of (3R)-octan-3-yl acetate, the presence of a small peak corresponding to the (3S)-enantiomer would allow for the precise calculation of the sample's enantiomeric purity. The selection of the specific cyclodextrin derivative and the optimization of GC conditions, such as temperature programming and carrier gas flow rate, are crucial for achieving baseline resolution of the enantiomeric pair. researchgate.net

| Parameter | Condition |

|---|---|

| Column | Chiral Capillary Column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Stationary Phase | Derivatized β-cyclodextrin (e.g., 2,3-di-O-acetyl-6-O-TBDMS-β-CD) nih.gov |

| Carrier Gas | Hydrogen or Helium |

| Oven Program | Isothermal or temperature gradient (e.g., 60°C to 180°C at 2°C/min) |

| Detector | Flame Ionization Detector (FID) |

| Expected Elution Order | (3S)-octan-3-yl acetate followed by (3R)-octan-3-yl acetate (hypothetical) |

Chiral High-Performance Liquid Chromatography (HPLC) for Stereoisomer Separation

Chiral High-Performance Liquid Chromatography (HPLC) offers a complementary approach for the separation of stereoisomers. This technique is particularly useful for less volatile compounds or when preparative-scale separation is required. The separation mechanism relies on a chiral stationary phase (CSP) that forms transient diastereomeric complexes with the enantiomers, causing them to travel through the column at different rates. bgb-analytik.com

For esters like octan-3-yl acetate, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective. mdpi.comnih.gov These phases contain chiral grooves and cavities that induce stereospecific interactions (e.g., hydrogen bonds, dipole-dipole interactions) with the analyte. By selecting an appropriate mobile phase, typically a mixture of alkanes and alcohols like n-hexane and isopropanol, the retention and resolution of the enantiomers can be finely tuned. The ability to use a wide range of solvents is a key advantage of modern immobilized polysaccharide CSPs. mdpi.com

| Parameter | Condition |

|---|---|

| Column | Chiralpak® series (e.g., Amylose or Cellulose-based CSP) |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 98:2, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV (at a low wavelength, e.g., 210 nm) or Refractive Index (RI) |

| Separation Factor (α) | > 1.1 for baseline resolution bgb-analytik.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. However, in a standard achiral solvent, the NMR spectra of enantiomers are identical. To distinguish between (3R)- and (3S)-octan-3-yl acetate, a chiral shift reagent can be introduced. These reagents, typically lanthanide complexes like Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are chiral Lewis acids that can reversibly coordinate with basic sites in the substrate molecule. libretexts.org

In the case of octan-3-yl acetate, the carbonyl oxygen of the ester group acts as the binding site. This interaction forms two transient diastereomeric complexes, [(3R)-octan-3-yl acetate][Eu(hfc)₃] and [(3S)-octan-3-yl acetate][Eu(hfc)₃]. These diastereomeric complexes have different magnetic environments, resulting in the separation of previously overlapping signals in the NMR spectrum. libretexts.orgnih.gov The magnitude of the induced shift difference allows for the quantification of the enantiomeric excess by integrating the distinct proton signals.

| Proton | Standard Spectrum (δ, ppm) | With Chiral Shift Reagent (δ, ppm) |

|---|---|---|

| H at C3 (methine) | ~4.8 (triplet) | Signal splits into two triplets (e.g., δ 5.1 for R, δ 5.2 for S) |

| CH₃ (acetate) | ~2.0 (singlet) | Signal splits into two singlets (e.g., δ 2.5 for R, δ 2.6 for S) |

High-Resolution Mass Spectrometry for Structural Confirmation in Complex Mixtures

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition and structure of a compound, even when it is a minor component in a complex mixture. HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula. For octan-3-yl acetate (C₁₀H₂₀O₂), the expected exact mass can be calculated and compared to the measured value with a very low margin of error (typically < 5 ppm).

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion. The resulting fragmentation pattern serves as a structural fingerprint. For octan-3-yl acetate, characteristic fragments would include the loss of acetic acid (60 Da) and the formation of an acetyl cation (m/z 43). nih.gov This information confirms the presence of the acetate ester and the octyl backbone, providing robust structural confirmation.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₂₀O₂ |

| Calculated Exact Mass [M+H]⁺ | 173.15361 |

| Observed Exact Mass [M+H]⁺ | Within 5 ppm of calculated value |

| Key MS/MS Fragments (m/z) | 113 ([M-CH₃COOH+H]⁺), 43 ([CH₃CO]⁺) |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations of Conformation, Stability, and Transition States

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in exploring the conformational space of chiral esters. These methods are used to determine the geometries, relative energies, and vibrational frequencies of different conformers—distinct spatial arrangements of the molecule caused by rotation around single bonds. For a molecule like (R)-octan-3-yl acetate (B1210297), rotations around the C-O ester bond and various C-C bonds in the octyl chain lead to multiple possible conformers.

Theoretical calculations can identify the most stable, low-energy conformations by optimizing the molecular geometry. rsc.org The results of such studies typically include the relative energies of each conformer, their Boltzmann populations at a given temperature, and the energy barriers for interconversion between them. jst.go.jp While specific published data on the conformational analysis of (R)-octan-3-yl acetate is scarce, the general methodology is well-established for similar esters. rsc.org These calculations are also vital for mapping reaction pathways, such as in hydrolysis or transesterification, by identifying the structures and energies of transition states. researchgate.net

Table 1: Representative Data from a Hypothetical Conformational Analysis of (R)-octan-3-yl acetate This table is illustrative of the type of data generated from quantum chemical calculations and does not represent published experimental values.

| Conformer | Key Dihedral Angle (O=C-O-C) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298K |

|---|---|---|---|

| 1 (Global Minimum) | 180° (anti) | 0.00 | 65.2 |

| 2 | -65° (gauche) | 0.85 | 15.1 |

| 3 | 70° (gauche) | 0.90 | 13.5 |

| 4 | 0° (syn) | 2.50 | 6.2 |

Molecular Dynamics Simulations of Chiral Recognition and Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying how chiral molecules like (R)-octan-3-yl acetate interact with other chiral environments, a phenomenon known as chiral recognition. This is particularly relevant in biocatalysis, for instance, in understanding the enantioselectivity of enzymes like lipases, which are often used for the kinetic resolution of secondary alcohols and their esters. nih.govnih.govjocpr.com

MD simulations model the movement of atoms and molecules over time, governed by a force field that describes the potential energy of the system. nih.gov By simulating the ester within the active site of an enzyme, researchers can analyze the stability of the diastereomeric enzyme-substrate complexes. nih.gov These simulations can reveal key interactions, such as hydrogen bonds or steric hindrances, that dictate why an enzyme preferentially binds one enantiomer over the other. d-nb.info The energy differences calculated from these simulations can be correlated with experimentally observed enantioselectivity. nih.gov While specific MD studies focusing solely on (R)-octan-3-yl acetate are not prominent in the literature, the methodology has been successfully applied to understand the enantioselectivity of lipases toward various secondary alcohols. nih.govmdpi.com

Prediction of Spectroscopic Properties and Chiroptical Data

Computational chemistry is instrumental in predicting spectroscopic properties, which can then be compared with experimental data to confirm the structure and absolute configuration of a chiral molecule. mdpi.com For (R)-octan-3-yl acetate, quantum chemical calculations can predict properties like NMR chemical shifts and coupling constants.

More importantly for a chiral molecule, these methods can predict chiroptical properties, which are uniquely sensitive to stereochemistry. unipi.it Techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) measure the differential absorption of left and right circularly polarized light. nih.govvu.nl By calculating the theoretical ECD and VCD spectra for the (R)-configuration and comparing it to the experimental spectrum, one can unambiguously determine the absolute configuration of the sample. mdpi.comnih.gov This approach has become a routine and reliable method for stereochemical assignment in organic chemistry. dntb.gov.ua

Table 2: Computationally Predictable Spectroscopic and Chiroptical Properties

| Spectroscopic Technique | Predicted Property | Application |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Chemical Shifts (¹H, ¹³C), J-couplings | Structural Elucidation |

| Infrared (IR) / Raman | Vibrational Frequencies and Intensities | Functional Group Identification |

| Electronic Circular Dichroism (ECD) | Rotational Strengths, UV-Vis Absorption | Absolute Configuration Determination |

| Vibrational Circular Dichroism (VCD) | Dipole and Rotational Strengths | Absolute Configuration Determination |

| Optical Rotatory Dispersion (ORD) | Specific Rotation at various wavelengths | Conformational and Configurational Analysis |

In Silico Screening and Design of Enantioselective Catalysts and Biocatalysts

Computational methods play a crucial role in the modern design and screening of catalysts for enantioselective synthesis. nih.gov This in silico approach can accelerate the discovery of new catalysts for producing enantiomerically pure compounds like (R)-octan-3-ol, the precursor alcohol to (R)-octan-3-yl acetate.

The process often involves creating a virtual library of potential catalysts and using molecular docking and MD simulations to predict which ones will be most effective and selective for a given reaction, such as the kinetic resolution of racemic octan-3-ol or the asymmetric reduction of a ketone. nih.govorganic-chemistry.org By modeling the transition states of the catalyzed reaction for both enantiomers, computational chemists can predict the enantiomeric excess (% ee) that a catalyst is likely to produce. nih.gov This allows for the prioritization of the most promising candidates for laboratory synthesis and testing, saving significant time and resources. nih.gov

Theoretical Studies of Chirality Transfer Mechanisms

Chirality transfer is the process by which stereochemical information is passed from one molecule (like a catalyst or a chiral starting material) to another during a chemical reaction. nih.gov Theoretical studies are essential for understanding the fundamental mechanisms of this transfer at the electronic and geometric level.

For reactions involving (R)-octan-3-yl acetate or its synthesis, computational modeling can elucidate the structure of the key transition states where chirality is established. nih.gov By analyzing the non-covalent interactions (such as hydrogen bonds or steric repulsions) within these transition states, researchers can explain why one stereochemical outcome is favored over another. nih.govmdpi.com These studies provide deep insights into the origins of enantioselectivity and are fundamental to developing new and more effective asymmetric catalytic systems. researchgate.net

Natural Occurrence and Biosynthetic Pathways

Occurrence of Chiral Octyl Acetates in Biological Systems

Chiral esters, including octyl acetates, are found throughout the natural world, contributing to the flavor and aroma profiles of many organisms and mediating ecological interactions. While specific documentation for the (3R)-octan-3-yl acetate (B1210297) enantiomer is specialized, the occurrence of related chiral C8 compounds is well-established. For instance, the corresponding alcohol, (R)-(-)-1-octen-3-ol, is the predominant isomer produced by mushrooms, where it is known as 'mushroom alcohol' and is a key component of their characteristic flavor bris.ac.uknih.gov. This high stereospecificity in the biosynthesis of related C8 alcohols suggests that their acetate esters also likely occur in specific chiral forms in nature.

3-Octyl acetate has been identified in plants such as Vitex agnus-castus nih.gov. The related compound, 1-octen-3-yl acetate, is found in various plants, including Korean mint (Agastache rugosa), and is a significant volatile component in many species of liverworts nih.gov. In true lavender (Lavandula angustifolia) oil, the (R)-enantiomer of 1-octen-3-ol (B46169) and its acetate are characteristic components. The presence of these chiral esters in plant essential oils and fungal volatiles underscores their role as semiochemicals, influencing processes like insect attraction and plant defense bris.ac.uklongdom.org.

Table 1: Occurrence of Related Chiral Octyl Compounds in Nature

| Compound | Organism(s) | Role/Significance |

|---|---|---|

| (R)-(-)-1-Octen-3-ol | Mushrooms (e.g., Agaricus bisporus) | Major flavor component bris.ac.uknih.gov |

| 1-Octen-3-yl acetate | Liverworts, Korean mint (Agastache rugosa) | Volatile component, semiochemical nih.gov |

| 3-Octyl acetate | Vitex agnus-castus | Natural volatile compound nih.gov |

Enzymatic Biosynthesis of (3R)-Octan-3-ol Precursors and their Esterification

The biosynthesis of (3R)-octan-3-yl acetate involves a two-step process: the formation of the chiral alcohol precursor, (3R)-octan-3-ol, followed by its esterification with an acetyl group. These reactions are catalyzed by specific enzymes within microbial and plant metabolic pathways.

Microorganisms, particularly fungi, are known producers of C8 volatile compounds. The biosynthesis of the precursor for (3R)-octan-3-ol is closely related to the well-studied pathway for 1-octen-3-ol in mushrooms bris.ac.uknih.gov. This pathway utilizes polyunsaturated fatty acids, primarily linoleic acid, as the initial substrate.

Precursor Formation : The synthesis is initiated by a lipoxygenase (LOX) enzyme, which catalyzes the dioxygenation of linoleic acid to form a hydroperoxide intermediate (e.g., 10-hydroperoxyoctadecadienoic acid) bris.ac.uknih.gov.

Cleavage : A hydroperoxide lyase (HPL) then cleaves this intermediate. This cleavage results in the formation of C8 compounds. To form octan-3-ol, the unsaturated product of the lyase (such as 1-octen-3-one (B146737) or 1-octen-3-ol) would require subsequent reduction steps catalyzed by enzymes like reductases or dehydrogenases to saturate the carbon chain and yield the final alcohol nih.gov.

Esterification : The final step is the esterification of the (3R)-octan-3-ol precursor. Fungi possess a range of esterases (a type of hydrolase) that can catalyze the formation of ester bonds between an alcohol and an acyl-CoA molecule, such as acetyl-CoA, to produce the final acetate ester longdom.org.

Biotechnological approaches have also demonstrated the capacity of engineered microbes, such as Escherichia coli and Rhodococcus species, to produce specific chiral alcohols from simple carbon sources through the introduction of genes encoding for enzymes like thioesterases, carboxylic acid reductases, and aldehyde reductases nih.govresearchgate.net.

In plants, (3R)-octan-3-yl acetate is classified as a secondary metabolite. These compounds are not essential for primary growth and development but are crucial for survival, defense against herbivores and pathogens, and attracting pollinators viper.ac.innih.gov.

The biosynthetic pathways for secondary metabolites are derived from primary metabolism viper.ac.innih.gov. The C8 alcohol precursor, (3R)-octan-3-ol, is likely synthesized via the fatty acid metabolism pathways. Similar to fungi, the plant lipoxygenase (LOX) pathway is a key source of C8 compounds, which are generated from the breakdown of fatty acids released from cell membranes in response to stress or tissue damage longdom.orgresearchgate.net.

The esterification of the alcohol precursor is catalyzed by specific acyltransferases. Plants have evolved several families of enzymes capable of forming esters:

Alcohol Acyltransferases (AATs) : These enzymes are responsible for the synthesis of many volatile esters in fruits and flowers, using acyl-CoA molecules as the acyl donor.

Wax Synthase/Diacylglycerol Acyltransferase (WSD) family : These bifunctional enzymes are involved in producing wax esters that form part of the plant cuticle mdpi.com.

Phospholipid:sterol acyltransferase (PSAT) : This enzyme catalyzes an acyl-CoA-independent formation of sterol esters, highlighting the diverse mechanisms plants use for esterification nih.gov.

These enzyme families provide the biochemical machinery necessary for the final esterification step, converting (3R)-octan-3-ol into its corresponding acetate ester.

Table 2: Key Enzymes in the Biosynthesis of (3R)-Octan-3-yl Acetate

| Step | Enzyme Class | Substrate(s) | Product | Organism Type |

|---|---|---|---|---|

| Precursor Formation | Lipoxygenase (LOX) | Linoleic Acid | Fatty Acid Hydroperoxide | Fungi, Plants bris.ac.uknih.gov |

| Precursor Formation | Hydroperoxide Lyase (HPL) | Fatty Acid Hydroperoxide | C8 Aldehyde/Ketone | Fungi, Plants bris.ac.uknih.gov |

| Precursor Formation | Reductase/Dehydrogenase | C8 Aldehyde/Ketone | (3R)-Octan-3-ol | Fungi, Plants nih.gov |

| Esterification | Esterase / Acyltransferase | (3R)-Octan-3-ol, Acetyl-CoA | (3R)-Octan-3-yl acetate | Fungi, Plants longdom.orgmdpi.com |

Genetic and Enzymatic Regulation of Biosynthetic Processes

The production of (3R)-octan-3-yl acetate is tightly controlled at both the enzymatic and genetic levels to ensure its synthesis occurs at the appropriate time and in the correct amount.

Enzymatic Regulation: The activity of biosynthetic enzymes is regulated by various factors. The synthesis of 1-octen-3-ol in mushrooms, a process analogous to the formation of the octan-3-ol precursor, is highly dependent on environmental conditions such as pH and temperature, which affect enzyme stability and catalytic efficiency nih.gov. Enzyme activity can also be controlled by substrate availability; for example, the LOX pathway in plants is often triggered by the release of fatty acids from membranes following tissue damage longdom.orgresearchgate.net. Furthermore, some enzymes are regulated by their own products or other metabolites. The PSAT enzyme in Arabidopsis, for instance, is activated by end-product sterols, indicating a feedback mechanism that controls the pool of free sterols and their esters nih.gov.

Genetic Regulation: The biosynthesis of secondary metabolites is fundamentally controlled by the expression of the genes encoding the necessary enzymes.

In Plants: The genes for secondary metabolite pathways are often clustered and their expression is induced by specific developmental cues or environmental stresses, both biotic (e.g., pathogen attack) and abiotic (e.g., UV radiation, temperature changes) researchgate.netmdpi.com. This regulation is mediated by various families of transcription factors (such as MYB, WRKY, and bHLH), which bind to promoter regions of the biosynthetic genes and activate or repress their transcription mdpi.com.

In Microbes: Gene expression is often controlled through operons, where multiple genes in a pathway are regulated by a single promoter. The adaptability of microorganisms is partly due to their ability to rapidly turn these genetic pathways on or off in response to environmental signals internationalscholarsjournals.com. Genetic engineering techniques have leveraged this by placing biosynthetic genes under the control of strong, inducible promoters to enhance the production of desired compounds, such as alcohols researchgate.netnih.govresearchgate.net. This demonstrates that the expression of genes for dehydrogenases and other enzymes in the pathway is a critical point of regulation.

This complex network of enzymatic and genetic control ensures that the production of volatile esters like (3R)-octan-3-yl acetate is finely tuned to the organism's physiological and ecological needs.

Chemoecological and Biological Roles of 3r Octan 3 Yl Acetate

Role as a Semiochemical and Chemical Communicator

Semiochemicals are chemicals that convey signals between organisms, and (3R)-Octan-3-yl acetate (B1210297) falls into this category. As a volatile organic compound, it can travel through the environment to carry information.

(3R)-Octan-3-yl acetate and its related compounds are recognized as semiochemicals that mediate interactions both within and between species. While the broader category of octyl acetate is known to be a component in the alarm pheromones of bees, the specific roles of the (3R)-enantiomer are more nuanced. wikipedia.org The Pherobase, a comprehensive database of semiochemicals, lists octan-3-yl acetate as a floral compound, indicating its role in plant-pollinator communication. pherobase.com This suggests that it can act as an attractant for insects seeking nectar, thereby facilitating pollination.

The function of such molecules is highly context-dependent. For instance, the same compound might act as a sex pheromone to attract a mate, an alarm signal to warn conspecifics of danger, or a trail marker leading to a food source. wikipedia.org The chemical communication system in insects is particularly sophisticated, relying on the detection of specific compounds, often in precise ratios, by specialized olfactory receptor neurons located on their antennae. nih.gov

Table 1: Examples of Acetate Esters in Insect Communication

| Compound | Insect Species | Function |

| (Z)-11-tetradecenyl acetate | Ostrinia furnicalis (Asian corn borer) | Sex Pheromone |

| (Z)-11-hexadecenal | Heliothis armigera (Cotton bollworm) | Sex Pheromone |

| Isoamyl acetate | Apis mellifera (Honeybee) | Alarm Pheromone |

| Octyl acetate | Apis mellifera (Honeybee) | Alarm Pheromone |

This table provides examples of how different acetate esters are utilized by various insect species for chemical communication.

Inter-species Chemical Signaling and Interactions

Beyond communication within a single species (pheromones), (3R)-Octan-3-yl acetate can also be involved in inter-species signaling. These interactions can be categorized based on who benefits from the chemical signal:

Allomones: The emitter benefits, while the receiver is unaffected or harmed. For example, a plant might release (3R)-Octan-3-yl acetate to repel herbivores.

Kairomones: The receiver benefits, while the emitter is unaffected or harmed. A predator might use the scent of (3R)-Octan-3-yl acetate to locate its prey.

Synomones: Both the emitter and the receiver benefit. The emission of (3R)-Octan-3-yl acetate by a flower to attract a pollinator is a classic example of a synomonal interaction.

The role of a specific compound can be complex and may not fit neatly into one category. For example, a volatile released by a plant when attacked by an herbivore could act as a kairomone for predators and parasitoids of that herbivore, while simultaneously acting as an allomone by deterring other herbivores.

Biosignaling and Receptor-Ligand Interactions in Biological Systems

The biological effects of (3R)-Octan-3-yl acetate are initiated by its interaction with specific protein receptors. In insects, these are typically odorant receptors (ORs) located on the surface of olfactory sensory neurons (OSNs). frontiersin.org

The detection of an odorant like (3R)-Octan-3-yl acetate is a highly specific process. Each OSN typically expresses one type of OR, and a given odorant can bind to an array of different ORs. escholarship.org The brain then interprets the specific combination of activated ORs as a particular scent. This "combinatorial coding" allows insects to distinguish between a vast number of different volatile compounds. escholarship.org

The binding of (3R)-Octan-3-yl acetate to an OR is a classic example of a receptor-ligand interaction. This binding event triggers a conformational change in the receptor protein, which in turn initiates a signal transduction cascade within the neuron. This ultimately leads to the generation of an electrical signal that is transmitted to the brain. The strength and duration of this signal can be influenced by the concentration of the odorant and the binding affinity between the ligand and the receptor.

Studies on homologous series of acetate esters have shown that both the carbon chain length and the isomeric structure of the molecule can significantly affect the odor detection threshold, indicating the high specificity of the olfactory receptors involved. escholarship.org

Influence of Enantiomeric Purity on Biological Activity and Specificity

For chiral molecules like (3R)-Octan-3-yl acetate, the spatial arrangement of atoms is critical for biological activity. The two enantiomers, (3R)- and (3S)-octan-3-yl acetate, can have vastly different effects on biological systems because olfactory receptors are themselves chiral and can differentiate between stereoisomers. nih.gov

This enantiomeric discrimination is a key feature of insect olfaction and chemical ecology. nih.gov In many cases, only one enantiomer is biologically active, while the other may be inactive or even inhibitory. For example, in some scarab beetle species, one enantiomer of a pheromone is highly attractive to males, while the presence of even a small amount of the other enantiomer can completely inhibit the response. researchgate.netnih.gov This suggests that these beetles possess distinct receptors for each enantiomer, one that triggers an attraction response and another that triggers an inhibitory or antagonist response. researchgate.netnih.gov

The high degree of specificity is crucial for maintaining the integrity of chemical communication channels. It prevents cross-attraction between closely related species that might use chemically similar but stereoisomerically different pheromones. The olfactory recognition systems in insects, involving both odorant binding proteins (OBPs) and odorant receptors (ORs), are highly sophisticated to achieve this level of discrimination. nih.gov While the exact mechanisms are still under investigation, it is clear that the enantiomeric purity of a semiochemical like (3R)-Octan-3-yl acetate is a determining factor in its biological function and specificity. nih.gov

Emerging Applications and Future Research Directions

Development of New Chiral Ligands and Catalysts Incorporating (3R)-Octan-3-yl Acetate (B1210297) Moieties

The incorporation of chiral moieties derived from readily available enantiopure compounds is a cornerstone of modern asymmetric catalysis. While direct research on the use of (3R)-octan-3-yl acetate in chiral ligands is still an emerging field, the principles of asymmetric synthesis suggest its potential as a valuable chiral auxiliary. The stereochemically defined (3R)-octan-3-yl group could be incorporated into ligand scaffolds to create a chiral environment around a metal center, influencing the stereochemical outcome of a catalyzed reaction.

Future research in this area could focus on the synthesis of novel phosphine, amine, or N-heterocyclic carbene (NHC) ligands bearing the (3R)-octan-3-yl moiety. The steric and electronic properties of the octyl group could offer unique advantages in terms of solubility in organic solvents and fine-tuning of the catalyst's reactivity and selectivity.

Table 1: Potential Chiral Ligands Incorporating (3R)-Octan-3-yl Acetate Moieties

| Ligand Class | Potential Structure | Target Reactions |

|---|---|---|

| Chiral Phosphines | PPh2(O-(3R)-octyl) | Asymmetric Hydrogenation, Cross-Coupling Reactions |

| Chiral Amines | N-((3R)-octan-3-yl)picolinamide | Asymmetric Aldol Reactions, Michael Additions |

| Chiral N-Heterocyclic Carbenes | Imidazolium salt with (3R)-octan-3-yl substituent | Asymmetric Olefin Metathesis, C-H Activation |

Green Chemistry Approaches in the Sustainable Synthesis of Chiral Esters

The synthesis of enantiomerically pure esters like (3R)-octan-3-yl acetate is a key focus of green chemistry, aiming to replace traditional chemical methods with more sustainable biocatalytic processes. Enzymatic kinetic resolution of racemic octan-3-ol is a prominent green approach. Lipases, a class of enzymes, can selectively acylate one enantiomer of a racemic alcohol, leaving the other unreacted and thus separating the two. nih.gov

For the synthesis of (3R)-octan-3-yl acetate, the kinetic resolution of racemic 3-octanol (B1198278) using a lipase (B570770) that preferentially acylates the (R)-enantiomer would be a direct route. Alternatively, a lipase that selectively acylates the (S)-enantiomer would leave behind the desired (R)-3-octanol, which can then be esterified to form (3R)-octan-3-yl acetate.

Key Green Chemistry Principles Applied in Biocatalytic Synthesis:

Use of Renewable Feedstocks: The synthesis can start from bio-based octanol.

Catalysis: Enzymes are highly efficient and selective catalysts.

Benign Solvents: Reactions can often be carried out in greener solvents or even solvent-free conditions.

Energy Efficiency: Enzymatic reactions typically occur under mild temperature and pressure conditions.

Waste Prevention: High selectivity minimizes the formation of byproducts.

Table 2: Comparison of Synthetic Routes to Enantiopure (3R)-Octan-3-yl Acetate

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Traditional Chemical Synthesis | Asymmetric reduction of 3-octanone (B92607) using a chiral reducing agent. | High yields and enantioselectivity can be achieved. | Often requires stoichiometric amounts of expensive and hazardous reagents. |

| Enzymatic Kinetic Resolution | Lipase-catalyzed acylation of racemic 3-octanol. | Mild reaction conditions, high enantioselectivity, use of biodegradable catalysts. | Maximum theoretical yield is 50% for the desired enantiomer. |

| Asymmetric Bioreduction | Whole-cell or isolated enzyme reduction of 3-octanone. | Can achieve high yields (>99%) and enantiomeric excess (>99%). nih.gov | Requires screening for a suitable biocatalyst and optimization of fermentation/reaction conditions. |

Interdisciplinary Research at the Interface of Organic Chemistry, Biology, and Materials Science

While specific interdisciplinary research on (3R)-octan-3-yl acetate is not yet widely documented, its chiral nature opens up possibilities at the intersection of several scientific fields.

Organic Chemistry and Biology: As a chiral molecule, (3R)-octan-3-yl acetate could be used as a probe to study enzyme specificity and stereoselectivity. Its metabolism in biological systems could also be a subject of investigation, potentially revealing new enzymatic pathways. The interaction of this specific enantiomer with olfactory receptors is another area of interest, as stereochemistry often plays a crucial role in determining the odor of a compound.

Organic Chemistry and Materials Science: Chiral molecules are increasingly being used in the development of advanced materials. (3R)-Octan-3-yl acetate could potentially be incorporated as a chiral dopant in liquid crystal phases to induce helical structures. Furthermore, polymers containing the (3R)-octan-3-yl moiety could exhibit unique chiroptical properties, making them suitable for applications in optical devices and sensors.

Future research could explore the synthesis of polymers and liquid crystals functionalized with the (3R)-octan-3-yl group and investigate their self-assembly behavior and material properties.

Challenges and Opportunities in Scalable and Cost-Effective Production of Enantiopure (3R)-Octan-3-yl Acetate

The industrial-scale production of a single enantiomer like (3R)-octan-3-yl acetate presents both challenges and opportunities. While biocatalytic methods are promising from a green chemistry perspective, their scale-up requires careful consideration. rsc.orgresearchgate.net

Challenges:

Downstream Processing: The separation of the product from the reaction mixture, including the enzyme and any unreacted substrate or byproducts, can be complex and costly, especially in biocatalytic reactions which are often performed in dilute aqueous solutions. au.dk

Productivity and Space-Time Yield: Achieving high productivity (amount of product per unit of catalyst per unit of time) and space-time yield (amount of product per unit of reactor volume per unit of time) is essential for a commercially viable process. au.dk

Regulatory Approval: For applications in the food, fragrance, and pharmaceutical industries, the production process must adhere to strict regulatory guidelines.

Opportunities:

Enzyme Engineering: Advances in protein engineering and directed evolution offer the potential to develop more robust, active, and selective enzymes for the synthesis of (3R)-octan-3-yl acetate.

Process Intensification: The use of continuous flow reactors and immobilized enzymes can lead to significant improvements in productivity and facilitate catalyst recycling, thereby reducing costs. au.dk

Market Demand: The growing demand for enantiomerically pure compounds in the pharmaceutical, agrochemical, and flavor and fragrance industries provides a strong incentive for the development of scalable and cost-effective production methods for molecules like (3R)-octan-3-yl acetate. rsc.org

Table 3: Key Parameters for Scalable Production of Enantiopure (3R)-Octan-3-yl Acetate

| Parameter | Description | Target for Cost-Effective Production |

|---|---|---|

| Enantiomeric Excess (ee) | The purity of the desired enantiomer. | >99% |

| Conversion (%) | The percentage of the starting material that is converted to product. | High, ideally >95% for asymmetric synthesis or approaching 50% for kinetic resolution. |

| Enzyme Loading | The amount of enzyme used relative to the substrate. | As low as possible to minimize cost. |

| Reaction Time | The time required to reach the desired conversion. | Short to maximize reactor throughput. |

| Catalyst Reusability | The number of times the enzyme can be reused without significant loss of activity. | High to reduce catalyst cost per kg of product. |

Q & A

Basic Research Questions

Q. How can the partition coefficient of acetic acid between water and 1-octanol be experimentally determined?

- Methodology :

- Use a separatory funnel to equilibrate acetic acid between water and 1-octanol phases.

- Quantify concentrations in each phase via titration (aqueous layer) or GC-MS (organic layer).

- Calculate the partition coefficient .

- Validate results against AP® Chemistry protocols for equilibrium constant determination .

- Key Data :

| Parameter | Water Phase (mol/L) | 1-Octanol Phase (mol/L) |

|---|---|---|

| Initial Concentration | 0.1 | 0 |

| Equilibrium | 0.06 | 0.04 |

Q. What spectroscopic methods confirm the stereochemistry of (3R)-octan-3-ol?

- Approach :

- NMR : Analyze coupling constants and splitting patterns to identify chiral center environments.

- Circular Dichroism (CD) : Compare optical activity with known (3R) standards.

- Chiral Chromatography : Use columns with chiral stationary phases (e.g., cyclodextrin derivatives) .

- Reference Standards :

- (3R)-Octan-3-ol: (neat) .

Q. What safety protocols are critical when handling acetic acid derivatives in the lab?

- Guidelines :

- Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (OSHA Category 2 for corrosion) .

- Use fume hoods for volatile reactions (e.g., oxidation with ) .

- Store in airtight containers away from oxidizers (acetic acid’s flash point: 39°C) .

Advanced Research Questions

Q. How can contradictory metabolic profiling data involving acetic acid derivatives be resolved?

- Strategy :

- Cross-validate using GC-MS (for volatiles) and LC-MS/MS (for non-volatile intermediates).

- Apply isotopically labeled standards (e.g., -acetic acid) to track pathways .

- Case Study :

- In Arabidopsis thaliana, conflicting phytohormone levels under pathogen stress were resolved by normalizing to internal standards (e.g., deuterated coronatine) .

Q. How can synthetic routes for (3R)-octan-3-ol derivatives be optimized for enantiomeric purity?

- Synthetic Optimization :

- Use chiral catalysts (e.g., Ru-BINAP complexes) in asymmetric hydrogenation of ketones.

- Monitor reaction progress via chiral HPLC to minimize racemization .

- Reaction Conditions :

| Step | Reagent/Condition | Yield (%) | ee (%) |

|---|---|---|---|

| Reduction | , (-)-MIBOL ligand | 85 | 98 |

| Purification | Chiral column chromatography | 90 | 99.5 |

Q. What statistical methods are robust for analyzing variability in partition coefficient experiments?

- Data Analysis :

- Apply ANOVA to compare replicates across solvent systems.

- Use Python packages (pandas, Seaborn) for visualization and error profiling .

- Example Workflow :

import pandas as pd

import seaborn as sns

data = pd.read_csv('partition_data.csv')

sns.boxplot(x='Solvent', y='LogP', data=data)

Q. How can trace-level acetic acid derivatives be quantified in biological matrices?

- Analytical Workflow :

- Extract samples with 1-propanol/dichloromethane, methylate with trimethylsilyldiazomethane.

- Use GC-MS with chemical ionization (CI) for high sensitivity (LOD: 0.1 ppb) .

Q. What thermodynamic models predict solubility of (3R)-octan-3-ol in mixed solvent systems?

- Modeling :

- Apply UNIFAC or COSMO-RS to estimate activity coefficients in water/ethanol mixtures.

- Validate with experimental data from AP® Chemistry equilibrium studies .

Notes

- Abbreviations Avoided : Full chemical names used (e.g., (3R)-octan-3-ol instead of shorthand).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.